R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Catalog No.
S1899734
CAS No.
73624-47-2
M.F
C18H31B
M. Wt
258.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3....

CAS Number

73624-47-2

Product Name

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

IUPAC Name

9-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-9-borabicyclo[3.3.1]nonane

Molecular Formula

C18H31B

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3

InChI Key

VCDGSBJCRYTLNU-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

B1(C2CCCC1CCC2)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C

R-Alpine-Borane, also referred to as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral organoboron compound widely utilized as a reducing agent in organic synthesis. It is synthesized from (+)-α-pinene through hydroboration, resulting in a compound that exhibits high stereoselectivity when reducing prochiral ketones and aldehydes into chiral alcohols. The molecular formula for R-Alpine-Borane is C₁₈H₃₁B, with a molecular weight of approximately 258.25 g/mol .

Asymmetric Catalysis

R-Alpine Borane is a chiral Brønsted-Lewis acid, meaning it possesses an acidic hydrogen atom and a Lewis acidic boron center. This characteristic allows it to activate various chemical bonds and promote stereoselective reactions. In asymmetric catalysis, R-Alpine Borane directs the reaction pathway to favor the formation of one enantiomer over another. This is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often determines a molecule's function [PubChem, R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, ].

Hydroboration-Oxidation

R-Alpine Borane is a key reagent in the hydroboration-oxidation reaction. This reaction sequence converts alkenes (compounds containing carbon-carbon double bonds) into alcohols with high regio- and stereoselectivity. The chirality of R-Alpine Borane influences the stereochemical outcome of the reaction, allowing researchers to control the orientation of functional groups in the resulting alcohol molecule [ScienceDirect, Asymmetric Hydroboration, ].

Other Applications

R-Alpine Borane finds applications in various other organic transformations, including:

  • Allylic alkylations: Formation of carbon-carbon bonds between allyl groups (containing a double bond next to a carbon-carbon single bond) and other organic fragments [ChemSource, B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, ].
  • Pinacol rearrangements: Rearrangement of vicinal diols (alcohols with two hydroxyl groups on adjacent carbons) to form carbonyl compounds (compounds containing a carbon-oxygen double bond) [Organic Letters, Recent Applications of Chiral Lewis Acids in Organic Synthesis, ].

R-Alpine-Borane is primarily employed in the Midland reduction, where it selectively reduces prochiral ketones and aldehydes. The mechanism involves the formation of an adduct through coordination of the carbonyl oxygen to boron, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon. This results in the formation of chiral alcohols .

Example Reaction

  • Reduction of a Ketone:
    • R Alpine Borane+C=OR Alpine Borane O R \text{R Alpine Borane}+\text{R }C=O\rightarrow \text{R Alpine Borane O R }
    • Hydrolysis yields:
    • R Alpine Borane O R +H2OR Alcohol+B OH 3\text{R Alpine Borane O R }+H_2O\rightarrow \text{R Alcohol}+\text{B OH }_3

The chiral alcohols produced via R-Alpine-Borane are significant in the synthesis of biologically active compounds, including pharmaceuticals. These intermediates often exhibit specific biological activities due to their stereochemistry, which is crucial for drug efficacy and safety . The compound itself does not have direct biological activity but plays a vital role in producing compounds that do.

R-Alpine-Borane can be synthesized through the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). This process involves:

  • Hydroboration: Reacting α-pinene with 9-BBN in an inert atmosphere.
  • Purification: The resulting product is typically purified through distillation or chromatography to obtain pure R-Alpine-Borane .

R-Alpine-Borane finds applications across various fields:

  • Organic Chemistry: Used for stereoselective reductions, facilitating the synthesis of chiral alcohols.
  • Pharmaceutical Industry: Essential for creating intermediates in drug synthesis.
  • Fine Chemicals Production: Employed in generating specialty reagents and fine chemicals utilized in various industrial processes .

The primary interactions of R-Alpine-Borane occur with prochiral ketones and aldehydes during the reduction process. Studies indicate that its efficiency is influenced by steric factors and the nature of substituents on the carbonyl compounds being reduced. The compound's unique structure allows for selective reactions that are not achievable with other borane reagents .

R-Alpine-Borane is unique due to its high stereoselectivity and efficiency in asymmetric reductions. Similar compounds include:

R-Alpine-Borane stands out due to its specific chiral environment provided by the isopinocampheyl group, which enhances its selectivity and efficiency in reducing prochiral substrates .

Exact Mass

258.2518812 g/mol

Monoisotopic Mass

258.2518812 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

9-[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2024-04-14

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